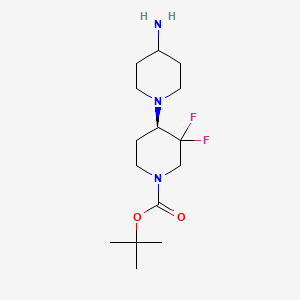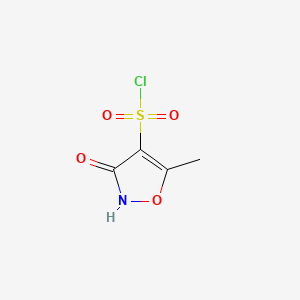
tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoro groups: This step may involve fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Incorporation of the amino group: This step may involve amination reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the carboxylate group to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the difluoro groups may yield various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific biological target. In general, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the tert-butyl, amino, and difluoro groups.
4-Aminopiperidine: Similar structure but without the tert-butyl and difluoro groups.
Difluoropiperidine: Lacks the tert-butyl and amino groups.
Uniqueness
tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate is unique due to the presence of the tert-butyl, amino, and difluoro groups, which can impart specific chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and biological activity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C15H27F2N3O2 |
|---|---|
Peso molecular |
319.39 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m1/s1 |
Clave InChI |
TWIHPVRPFBDTTI-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)N2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)



![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)







